4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring fused with an oxadiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of the oxadiazole ring, followed by its fusion with the quinoline ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline include other quinoline derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. For example, compounds like 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone exhibit similar biological activities but differ in their synthetic routes and specific applications .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O3/c1-12-10-15(14-6-4-5-7-16(14)21-12)19-22-20(26-23-19)13-8-9-17(24-2)18(11-13)25-3/h4-11H,1-3H3 |
InChI Key |
OTMQLAGTRPRTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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